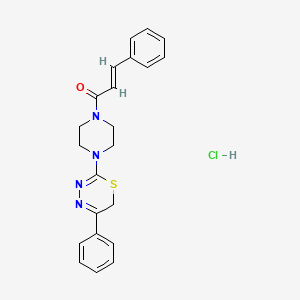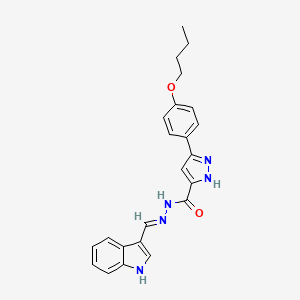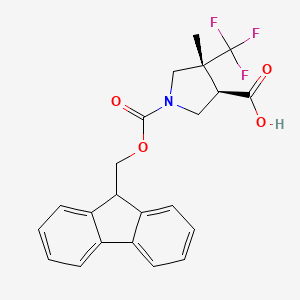![molecular formula C18H17N3O3S B2884090 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1206995-23-4](/img/structure/B2884090.png)
3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would likely be complex due to the presence of multiple functional groups. These groups can have significant effects on the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would depend on the conditions and reagents present. Benzenesulfonamides, for example, can undergo a variety of reactions, including substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .
科学的研究の応用
Crystallographic Insights and Conformational Analysis
A study focused on the crystal structures of related compounds, highlighting significant conformational differences which are not driven by steric effects within the molecular arrangements. These insights are crucial for understanding the molecular basis of the activity of such compounds in biological systems (Borges et al., 2014).
Enzymatic Inhibition for Therapeutic Potential
Research into the inhibition of carbonic anhydrase I and II by derivatives of this compound reveals their potential as therapeutic agents. Derivatives exhibited Ki values suggesting significant inhibitory effects, marking them as candidates for further study in the context of diseases where carbonic anhydrase activity is a factor (Gul et al., 2016).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating the phenylsulfonyl moiety, have shown promising antimicrobial activities. Some derivatives exceeded the activity of reference drugs against selected bacterial and fungal strains, suggesting a potential route for the development of new antimicrobial agents (Alsaedi et al., 2019).
Anticancer and Antiviral Research
Derivatives have been synthesized with the aim of exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Initial screenings indicate promising results, with some compounds showing significant activity, highlighting the potential of these compounds in developing treatments for a range of conditions (Küçükgüzel et al., 2013).
Reversible Thermal Isomerization
A unique study presented the reversible thermal isomerization of a related 3H-pyrazole into 4H-pyrazole, demonstrating a fascinating aspect of the compound's behavior under thermal conditions. This property could be of interest in the development of materials with specific thermal responses or in the study of dynamic chemical processes (Vasin et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrazolidin-3-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(11-13-25(23,24)16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-10-12-19-21-17/h1-9,17,19,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKFMCCHROGUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)





![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)